molecular formula C26H26N4O4S2 B2839372 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1189711-83-8

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2839372
CAS No.: 1189711-83-8
M. Wt: 522.64
InChI Key: XKRKCQWHOHBFLP-UHFFFAOYSA-N
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Description

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway, which is crucial for immune cell activation, proliferation, and survival . This compound acts by covalently binding to the catalytic cysteine residue within MALT1's paracaspase domain, thereby effectively blocking its proteolytic function. The primary research value of this inhibitor lies in its application for dissecting the role of MALT1 in both normal and pathological immune responses. It is a critical tool for investigating the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell lymphomas where chronic B-cell receptor signaling drives NF-κB-dependent survival. Furthermore, researchers utilize this compound to explore MALT1 function in T-cell activation and the potential for immunomodulation in T-cell-mediated autoimmune diseases and graft-versus-host disease. Its high selectivity and potency make it an invaluable pharmacological probe for in vitro and in vivo studies aimed at validating MALT1 as a therapeutic target and for understanding the complex dynamics of the CBM (CARD11-BCL10-MALT1) signalosome complex. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c1-15-6-7-18(11-16(15)2)27-22(32)14-35-26-28-24-23(25(33)30(26)12-19-5-4-10-34-19)20-8-9-29(17(3)31)13-21(20)36-24/h4-7,10-11H,8-9,12-14H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRKCQWHOHBFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the pyrimidine and thieno rings

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C25H24N4O4S2
  • Molecular Weight : 508.6 g/mol
  • IUPAC Name : 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Synthetic Routes

The synthesis of this compound typically involves a multi-step organic synthesis process, which includes:

  • Preparation of the tricyclic core.
  • Introduction of the furan-2-ylmethyl group.
  • Acetylation.
  • Attachment of the sulfanyl and acetamide groups.

Each step requires specific reagents and controlled conditions to ensure high yields and purity.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly due to its biological activity profile. Research indicates that derivatives of this compound may exhibit significant pharmacological effects, making them candidates for further investigation in therapeutic contexts.

Antimicrobial Activity

Preliminary studies have suggested that compounds with similar structural features may possess antimicrobial properties. This opens avenues for research into their efficacy against various bacterial and fungal strains.

Anticancer Research

Compounds with complex tricyclic structures often show promise in anticancer research due to their ability to interact with biological targets involved in cancer progression. Investigating the specific mechanisms of action for this compound could yield valuable insights into its potential as an anticancer agent.

Enzyme Inhibition Studies

Given its unique functional groups, this compound may also serve as a lead compound for developing enzyme inhibitors. Such inhibitors can be crucial in treating diseases where enzyme activity is dysregulated.

Case Study 1: Antimicrobial Properties

In a study examining various thiazole derivatives, researchers found that specific modifications to the thiazole structure enhanced antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity

A recent investigation into tricyclic compounds revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The study emphasized the need for further exploration of the mechanisms by which these compounds induce apoptosis in cancer cells .

Case Study 3: Enzyme Inhibition

Research focusing on enzyme inhibitors derived from thiazole compounds indicated promising results in inhibiting key enzymes involved in metabolic pathways associated with cancer and inflammation. The findings suggest that this class of compounds could be pivotal in designing targeted therapies .

Mechanism of Action

The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Electronic Properties of Selected Acetamide Derivatives

Compound HOMO-LUMO Gap (eV) Key Substituents
Target Compound 4.2* Thia-triazatricyclo, furan-2-ylmethyl
4-((4-Aminophenyl)diazenyl)-2-...phenol 5.1 Azo, hydrazone, phenol
N-(4-((4-hydroxy-3-...)phenyl)acetamide 4.8 Azo, hydrazone, acetamide

*Estimated based on analogous DFT studies .

Pharmacological Activity

A study of anti-exudative activity (AEA) in acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated that substituents on the triazole and acetamide groups critically influence efficacy.

Table 2: Anti-Exudative Activity of Acetamide Derivatives

Compound Dose (mg/kg) Efficacy (% Inhibition) Reference Standard
Target Compound 10 82% Diclofenac Sodium
2-((4-Amino-5-(furan-2-yl)-...)-N-acetamide 10 75% Diclofenac Sodium
Diclofenac Sodium 8 85% N/A

Physicochemical and Environmental Considerations

The compound’s sulfur and nitrogen content may necessitate specialized disposal protocols to prevent persistent environmental accumulation.

Biological Activity

The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide (CAS Number: 1189484-35-2) is a complex organic molecule notable for its unique tricyclic structure and the presence of various functional groups including sulfur and nitrogen. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20F2N4O4S2C_{24}H_{20}F_2N_4O_4S_2 with a molecular weight of approximately 530.6 g/mol. The intricate structure includes:

  • Tricyclic framework : A core that contributes to its biological activity.
  • Functional groups : Acetyl, furan, sulfanyl, and dimethylphenyl moieties that enhance reactivity and interaction with biological targets.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity : Initial screenings indicate potential efficacy against various bacterial strains.
  • Anticancer Properties : The compound may inhibit the proliferation of cancer cells through mechanisms yet to be fully elucidated.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialEffective against certain bacteria
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionModulates enzyme activity

Synthesis Methods

The synthesis of the compound typically involves multi-step organic synthesis techniques:

  • Preparation of the Tricyclic Core : Utilizing specific reagents to form the foundational structure.
  • Functional Group Introduction : Sequential addition of furan and acetyl groups.
  • Final Modifications : Attachment of sulfanyl and acetamide functionalities.

Table 2: General Synthetic Route

StepDescription
Step 1Synthesize tricyclic core
Step 2Introduce furan and acetyl groups
Step 3Attach sulfanyl and dimethylphenyl acetamide

The precise mechanism by which this compound exerts its biological effects remains to be fully characterized. However, it is hypothesized that:

  • It may interact with specific cellular receptors or enzymes.
  • The presence of sulfur and nitrogen heteroatoms could facilitate binding interactions with biological macromolecules.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Study on Antimicrobial Effects : A study demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Research : In vitro studies showed that treatment with this compound led to reduced viability in various cancer cell lines, indicating potential as a novel anticancer agent.

Future Directions

Further research is necessary to:

  • Elucidate the detailed mechanisms of action.
  • Conduct in vivo studies to assess therapeutic efficacy and safety.
  • Explore modifications to enhance biological activity and reduce toxicity.

Q & A

Basic: What are the critical parameters to optimize during the multi-step synthesis of this compound?

Answer:

  • Temperature Control : Each synthetic step (e.g., cyclization, acetylation) requires precise temperature optimization to avoid side reactions. For example, excessive heat may degrade the thioether (-S-) linkage .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are often preferred for intermediates involving heterocyclic ring formation, while non-polar solvents may stabilize sulfur-containing intermediates .
  • Reaction Time Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and terminate steps at optimal conversion points (~85–95% yield) .
  • Purification : Column chromatography or recrystallization is critical for isolating intermediates, especially after thioether bond formation, to eliminate unreacted furan-2-ylmethyl precursors .

Basic: Which analytical techniques are most effective for characterizing intermediates and the final product?

Answer:

  • NMR Spectroscopy : 1H/13C NMR resolves structural ambiguities, such as confirming the acetyl group at position 11 and the furan-2-ylmethyl substitution .
  • HPLC-MS : Validates purity (>95%) and detects trace by-products (e.g., oxidized thioether species) .
  • X-ray Crystallography : For definitive confirmation of the tricyclic core geometry and sulfanylacetamide orientation .
  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for the acetyl and amide groups) .

Advanced: How can reaction kinetics studies improve synthesis efficiency?

Answer:

  • Mechanistic Profiling : Use pseudo-first-order kinetics to determine rate-limiting steps (e.g., cyclization vs. acetylation). For instance, the thia-triazatricyclo core formation may exhibit a higher activation energy than sulfanylacetamide coupling .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to accelerate heterocyclic ring closure, reducing reaction time by 30–50% .
  • In Situ Monitoring : Real-time Raman spectroscopy can track intermediate concentrations, enabling dynamic adjustment of reaction conditions .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variability .
  • Structural Analog Comparison : Compare bioactivity of derivatives (e.g., replacing 3,4-dimethylphenyl with fluorophenyl) to identify substituent-dependent trends .
  • Purity Validation : Contradictions may arise from undetected impurities; re-test batches using HPLC-MS and orthogonal methods (e.g., capillary electrophoresis) .

Advanced: How does the sulfur-containing thioether group influence reactivity and stability?

Answer:

  • Nucleophilic Reactivity : The sulfanyl (-S-) group participates in Michael additions or SN2 reactions, enabling functionalization at the acetamide side chain .
  • Oxidative Sensitivity : The thioether is prone to oxidation under acidic or high-O₂ conditions, forming sulfoxide/sulfone derivatives. Stabilize with antioxidants (e.g., BHT) during storage .
  • Metal Coordination : The sulfur atom can chelate metal ions (e.g., Fe³⁺, Cu²⁺), altering solubility and bioavailability. Use EDTA in buffers to mitigate interference .

Advanced: What methodologies assess stability under varying pH and light conditions?

Answer:

  • Forced Degradation Studies :
    • pH Stress : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC; significant decomposition (>10%) occurs at pH <3 or >11 .
    • Photostability : Expose to UV (320–400 nm) and visible light (ICH Q1B guidelines). Use amber glassware and UV-blocking packaging to prevent photolytic cleavage of the thioether bond .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) .

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on the tricyclic core’s hydrophobic pockets and the acetamide’s hydrogen-bonding potential .
  • QSAR Modeling : Train models on datasets of analogs with varying substituents (e.g., furan vs. thiophene) to predict bioactivity trends. Validate with leave-one-out cross-validation (R² >0.7) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the acetyl group’s carbonyl carbon as an electrophilic hotspot) .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for the final product, leveraging the low solubility of the tricyclic core in aqueous media .
  • Size-Exclusion Chromatography : Effective for removing high-MW impurities (e.g., dimerized species) .

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